molecular formula C12H16ClNO2S B8417089 6-(4-Chlorophenylsulfanyl)hexanoic acid hydroxamide

6-(4-Chlorophenylsulfanyl)hexanoic acid hydroxamide

Cat. No. B8417089
M. Wt: 273.78 g/mol
InChI Key: YJLULGXAUIZRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenylsulfanyl)hexanoic acid hydroxamide is a useful research compound. Its molecular formula is C12H16ClNO2S and its molecular weight is 273.78 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

6-(4-chlorophenyl)sulfanyl-N-hydroxyhexanamide

InChI

InChI=1S/C12H16ClNO2S/c13-10-5-7-11(8-6-10)17-9-3-1-2-4-12(15)14-16/h5-8,16H,1-4,9H2,(H,14,15)

InChI Key

YJLULGXAUIZRDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCCCCC(=O)NO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-(4-chlorophenylsulfanyl)-hexanoic acid methyl ester (0.59 g, 2.2 mmol) in distilled THF (13 mL) containing 50% aqueous hydroxylamine (1.3 mL, 19.6 mmol) was added at 0° C. a solution of potassium hydroxide in methanol (1M, 3.5 mL, 3.5 mmol) in a dropwise manner. After stirring at 0° C. for 1 h, distilled water (13 mL) was added and the mixture was made neutral by dropwise addition of concentrated hydrochloric acid (10 M) at 0° C. The aqueous solution was extracted with ethyl acetate (2×25 mL) and the combined extracts were washed with brine (20 mL), dried over anhydrous MgSO4, filtered and evaporated to dryness. The residue was recrystallised from acetone to give the title compound (0.54 g, 90%) as a white powder, mp 83-85° C.
Name
6-(4-chlorophenylsulfanyl)-hexanoic acid methyl ester
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Yield
90%

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